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2,5-Diethyl-3,6-dimethylpyrazine - 18903-30-5

2,5-Diethyl-3,6-dimethylpyrazine

Catalog Number: EVT-450573
CAS Number: 18903-30-5
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2, 5-Diethyl-3, 6-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Diethyl-3, 6-dimethylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Outside of the human body, 2, 5-diethyl-3, 6-dimethylpyrazine can be found in coffee and coffee products. This makes 2, 5-diethyl-3, 6-dimethylpyrazine a potential biomarker for the consumption of this food product.
Overview

2,5-Diethyl-3,6-dimethylpyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family, which is characterized by its unique flavor and aroma properties. Pyrazines are widely recognized for their contributions to the sensory profiles of various foods and beverages. The compound is particularly noted for its potential applications in the food industry as a flavoring agent, as well as in other scientific fields.

Source and Classification

This compound can be synthesized through various chemical methods, primarily involving reactions between specific precursors. It falls under the classification of alkylpyrazines, which are derivatives of pyrazine with alkyl substituents that enhance their flavor characteristics. The molecular formula for 2,5-diethyl-3,6-dimethylpyrazine is C10H14N2C_{10}H_{14}N_2, with a molecular weight of approximately 162.23 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,5-diethyl-3,6-dimethylpyrazine can be achieved through several methods:

  1. Condensation Reactions: One common method involves the condensation of aminoacetone with aldehydes in the presence of ammonium salts at elevated temperatures. This approach typically yields high purity products and is considered efficient for industrial applications .
  2. Biosynthetic Pathways: Recent studies have indicated that certain microorganisms can synthesize pyrazines from amino acids via enzymatic pathways. For instance, l-threonine is converted through several enzymatic steps to produce intermediates that lead to the formation of 2,5-dimethylpyrazine .
  3. Chemical Reactions: The use of acrolein and ammonia in glycerol at high temperatures has also been reported as a viable synthetic route .

The reaction conditions often involve careful control of temperature and pH to optimize yield and minimize byproducts.

Chemical Reactions Analysis

Reactions and Technical Details

2,5-Diethyl-3,6-dimethylpyrazine undergoes various chemical reactions typical for alkylpyrazines:

  1. Condensation Reactions: As mentioned earlier, it can react with carbonyl compounds to form more complex structures.
  2. Dehydrogenation: Under certain conditions, it can be dehydrogenated to form other derivatives or cyclic compounds.
  3. Substitution Reactions: The presence of nitrogen in the pyrazine ring allows for electrophilic substitutions that can modify its properties or introduce new functional groups.

These reactions are essential for modifying the compound for specific applications in flavoring or other chemical syntheses.

Mechanism of Action

Process and Data

The mechanism by which 2,5-diethyl-3,6-dimethylpyrazine exerts its effects—particularly in flavoring—relies on its interaction with taste receptors. The compound's structure allows it to bind effectively with olfactory receptors, contributing to its aromatic properties.

Biosynthetically, l-threonine acts as a precursor through a series of enzymatic transformations leading to the formation of aminoacetone and subsequently to the pyrazine structure . This pathway highlights the importance of specific enzymes in facilitating the conversion from simple substrates to complex aromatic compounds.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic nutty or roasted aroma.
  • Boiling Point: Approximately 190–200 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Generally stable under standard conditions but sensitive to strong acids or bases which may lead to decomposition.

These properties make it suitable for various applications in food technology and fragrance industries.

Applications

Scientific Uses

2,5-Diethyl-3,6-dimethylpyrazine finds applications primarily in:

  1. Flavoring Agents: Used extensively in the food industry for its desirable flavor profile.
  2. Fragrance Industry: Employed in perfumes due to its aromatic qualities.
  3. Research Applications: Studied for its synthesis pathways and potential uses in biotechnology.
Introduction to Pyrazines in Chemical Ecology & Food Chemistry

Structural Classification of Alkylpyrazines and Positional Isomerism

Alkylpyrazines represent a structurally diverse class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms at para positions (1,4-diazine). These compounds are systematically classified based on:

  • Substitution Pattern:
  • Monoalkylpyrazines: Single alkyl substituent (e.g., 2-methylpyrazine)
  • Dialkylpyrazines: Identical substituents at symmetric positions (e.g., 2,5-dimethylpyrazine)
  • Trialkylpyrazines: Three alkyl groups (e.g., 2,3,5-trimethylpyrazine)
  • Tetraalkylpyrazines: Four alkyl groups (e.g., 2,3,5,6-tetramethylpyrazine)
  • Asymmetric alkylpyrazines: Mixed alkyl chains (e.g., 2-ethyl-3-methylpyrazine)
  • Symmetry Considerations:2,5-Diethyl-3,6-dimethylpyrazine (CAS# 18903-30-5) exhibits a rare double symmetrical substitution pattern. Its molecular structure (C₁₀H₁₆N₂, MW 164.25) features ethyl groups at positions 2 and 5, and methyl groups at positions 3 and 6, creating a unique steric and electronic profile [2] [7]. This symmetry differentiates it from common food pyrazines like 2-ethyl-3,5(6)-dimethylpyrazine, which displays positional isomerism.

Table 1: Structural Classification of Key Food-relevant Pyrazines

Compound NameSubstitution PatternSymmetryMolecular Formula
2,5-Diethyl-3,6-dimethylpyrazine2,5-diethyl; 3,6-dimethylC₂ᵥ symmetryC₁₀H₁₆N₂
2,3,5,6-TetramethylpyrazineFour methyl groupsHigh symmetryC₈H₁₂N₂
2-Ethyl-3-methylpyrazineMixed alkyl chainsAsymmetricC₇H₁₀N₂
2-Methoxy-3-isobutylpyrazineMethoxy + branched alkylAsymmetricC₇H₁₂N₂O
  • Electronic and Steric Properties:The compound's IUPAC name (2,5-diethyl-3,6-dimethylpyrazine) and InChIKey (WOKWCTYNOKUPRA-UHFFFAOYSA-N) confirm its distinctive architecture [2]. The ethyl groups introduce greater electron-donating capacity and steric bulk compared to methyl groups, directly influencing its volatility, solubility (predicted water solubility: 144 mg/L at 25°C [3]), and interaction with olfactory receptors.

Flavor Chemistry and Functional Role in Food Matrices

Organoleptic Properties and Threshold Significance

2,5-Diethyl-3,6-dimethylpyrazine contributes a multi-faceted sensory profile described as:

  • Primary Notes: Green, earthy undertones reminiscent of fresh coffee beans and raw cocoa [3] [9]
  • Secondary Nuances: Nutty and roasted characters that intensify upon thermal processing
  • Functional Role: Serves as a flavor enhancer in complex matrices by modulating sweetness perception and masking undesirable off-notes in roasted products [9]

Table 2: Flavor Threshold Comparison of Key Pyrazines in Water

Pyrazine CompoundOdor DescriptionThreshold (ppb)Food Association
2,5-Diethyl-3,6-dimethylpyrazineEarthy, coffee, green~2.5*Roasted coffee, cooked meats
2-Isobutyl-3-methoxypyrazineBell pepper, earthy0.002Bell peppers, Sauvignon blanc
2,3,5-TrimethylpyrazineNutty, potato-like350Roasted nuts, cocoa
2-Ethyl-3,5-dimethylpyrazineRoasted hazelnut, cocoa1.0Chocolate, roasted meats

*Estimated based on structural analogs and sensory literature [3] [9]

Formation Pathways in Processed Foods

The compound arises predominantly through:1. Maillard Reaction Pathways:- Generated during thermal processing (roasting, frying, baking) via condensation reactions between α-dicarbonyls and amino acids- Optimal formation at 140–180°C, with yields influenced by reactant ratios (e.g., aspartic acid/glutamic acid enhance production) [9]2. Lipid Oxidation Interactions:- Acts as a reaction sink for carbonyl fragments generated during lipid degradation in meat and coffee roasting3. Stability Considerations:- Higher thermal stability than methoxypyrazines due to absence of alkoxy groups- Survives retorting and sterilization processes, making it relevant for shelf-stable products [3]

Natural Occurrence vs. Synthetic Production in Food Systems

Natural Distribution and Detection Challenges

Despite its potent sensory impact, 2,5-diethyl-3,6-dimethylpyrazine occurs at trace concentrations in natural sources:

  • Coffee Products: Detected but not quantified in Coffea arabica and Coffea canephora (robusta), contributing to the roasted note complexity [4] [9]
  • Cooked Beef: Identified as a volatile constituent formed during Maillard reactions in meat processing [3] [4]
  • Marine Sources: Reported in Porphyra yezoensis (red algae), suggesting enzymatic formation pathways [3]
  • Analytical Limitations: Concentrations typically <1 ppm, requiring sensitive techniques like SPME-GC-MS/olfactometry for detection [4] [9]

Table 3: Occurrence of 2,5-Diethyl-3,6-dimethylpyrazine in Natural Sources

SourceConcentration RangeDetection MethodFormation Pathway
Roasted CoffeeTrace (not quantified)HS-SPME-GC-MSMaillard reaction
Cooked BeefTrace (not quantified)SAFE-GC-OlfactometryThermal degradation
Fermented Soy ProductsNot detected--
Porphyra yezoensisReported (no data)Solvent extraction-GC-MSBiogenetic/enzymatic

Synthetic Production and Food Applications

Synthetic routes address the limited natural availability:1. Chemical Synthesis Approaches:- Prepared via condensation of diacetyl with 3-amino-2-pentanone derivatives- Industrial production achieves >95% purity (food-grade specifications) [5]2. Quality Parameters:- Appearance: Colorless to pale yellow liquid [5]- Boiling Point: 214–217°C [7]- Density: 0.943 g/cm³ at 20°C [7]3. Regulatory Status:- Used in compliance with FEMA GRAS and EU flavoring regulations- Listed for "natural substances and extractives" category despite synthetic origin when chemically identical to natural form [3]

Properties

CAS Number

18903-30-5

Product Name

2,5-Diethyl-3,6-dimethylpyrazine

IUPAC Name

2,5-diethyl-3,6-dimethylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3

InChI Key

WOKWCTYNOKUPRA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=N1)C)CC)C

Canonical SMILES

CCC1=C(N=C(C(=N1)C)CC)C

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